REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1)[CH:2]=C.[CH2:20]([O:23]CCOCCOC1C=CC(C(OC)=O)=CC=1)[CH:21]=[CH2:22].[OH-].[Na+]>CO>[CH2:20]([O:23][CH2:2][CH2:1][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1)[CH:21]=[CH2:22] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OCCOCCOC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
8.39 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCCOCCOC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
These compounds were synthesized by similar methods
|
Type
|
TEMPERATURE
|
Details
|
under reflux for three hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off (100 ml) and water 600 ml
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
a white solid was filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the extracted material was evaporated to a white solid which
|
Type
|
CUSTOM
|
Details
|
The combined material was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCCOCCOCCOC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |